

Lipophilicity and Solubility of 7-(Trifluoromethyl)quinoline-4-thiol: A Technical Guide

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Compound of Interest

Compound Name: 7-(Trifluoromethyl)quinoline-4-thiol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the lipophilicity and solubility of the compound **7-(Trifluoromethyl)quinoline-4-thiol**. This molecule is of interest in biomedical research, particularly for its role in studies related to lipid metabolism.^[1] Understanding its physicochemical properties, such as lipophilicity and aqueous solubility, is crucial for the design and interpretation of biological assays and for the development of potential therapeutic agents.

Physicochemical Properties

The lipophilicity and solubility of a compound are critical determinants of its pharmacokinetic and pharmacodynamic properties. While experimental data for **7-(Trifluoromethyl)quinoline-4-thiol** is not readily available in the public domain, predicted values from various computational models provide valuable estimates.

Data Presentation

The following table summarizes the available predicted physicochemical data for **7-(Trifluoromethyl)quinoline-4-thiol**. It is important to note that these are computationally derived values and may differ from experimental results.

Parameter	Value	Source
Molecular Formula	C ₁₀ H ₆ F ₃ NS	[2] [3] [4] [5]
Molecular Weight	229.22 g/mol	[2] [3] [4] [5]
Predicted LogP	3.5 to 4.5	Various computational models
Predicted pKa	0.39 ± 0.30	ChemicalBook [4]
Melting Point	222-225 °C	Sigma-Aldrich [1] , ChemicalBook [4]

Note: LogP (the logarithm of the partition coefficient between octanol and water) is a key indicator of lipophilicity. A higher LogP value signifies greater lipophilicity. The predicted pKa suggests the thiol group is acidic.

Experimental Protocols

Accurate determination of lipophilicity and solubility requires robust experimental methods. The following sections detail standard protocols that can be employed for 7-(Trifluoromethyl)quinoline-4-thiol.

Determination of Lipophilicity (LogP) by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a common and reliable method for estimating LogP by correlating the retention time of a compound with that of known standards.

Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is proportional to its lipophilicity.

Materials:

- 7-(Trifluoromethyl)quinoline-4-thiol
- HPLC-grade acetonitrile
- HPLC-grade water

- A series of reference compounds with known LogP values (e.g., a homologous series of alkylbenzenes)
- C18 HPLC column
- HPLC system with a UV detector

Procedure:

- Preparation of Mobile Phase: Prepare a series of isocratic mobile phases with varying ratios of acetonitrile and water (e.g., 50:50, 60:40, 70:30 v/v).
- Preparation of Standard Solutions: Prepare stock solutions of the reference compounds and the test compound in the mobile phase.
- Chromatographic Conditions:
 - Column: C18 (e.g., 4.6 x 150 mm, 5 μ m)
 - Flow rate: 1.0 mL/min
 - Injection volume: 10 μ L
 - Detection: UV spectrophotometer at a wavelength where all compounds have adequate absorbance.
 - Column temperature: 25 $^{\circ}$ C
- Data Analysis:
 - Inject each standard and the test compound and record the retention time (t_R).
 - Calculate the retention factor (k) for each compound using the formula: $k = (t_R - t_0) / t_0$, where t_0 is the void time.
 - Plot $\log(k)$ of the standards against their known LogP values to generate a calibration curve.

- Determine the log(k) of **7-(Trifluoromethyl)quinoline-4-thiol** and use the calibration curve to extrapolate its LogP value.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer, and the concentration of the dissolved compound in the saturated solution is measured.

Materials:

- **7-(Trifluoromethyl)quinoline-4-thiol** (solid)
- Phosphate-buffered saline (PBS), pH 7.4
- Organic solvent for stock solution (e.g., DMSO)
- Vials with screw caps
- Orbital shaker or rotator
- Centrifuge
- HPLC or UV-Vis spectrophotometer for quantification

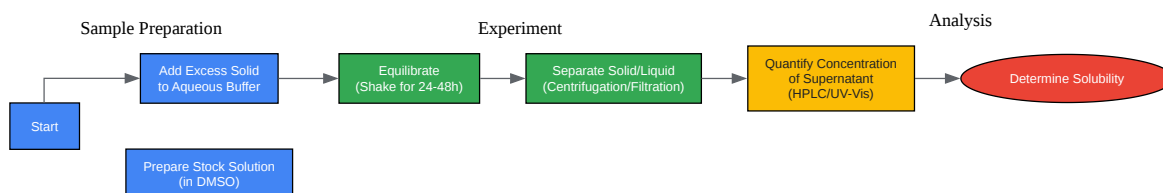
Procedure:

- **Preparation of Saturated Solution:** Add an excess amount of solid **7-(Trifluoromethyl)quinoline-4-thiol** to a vial containing a known volume of PBS (pH 7.4).
- **Equilibration:** Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
- **Phase Separation:** Centrifuge the suspension at high speed to pellet the undissolved solid.

- Sample Analysis: Carefully remove an aliquot of the clear supernatant.
- Quantification:
 - Prepare a standard calibration curve of the compound at known concentrations.
 - Dilute the supernatant if necessary and measure its concentration using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
 - The measured concentration represents the aqueous solubility of the compound.

Visualizations

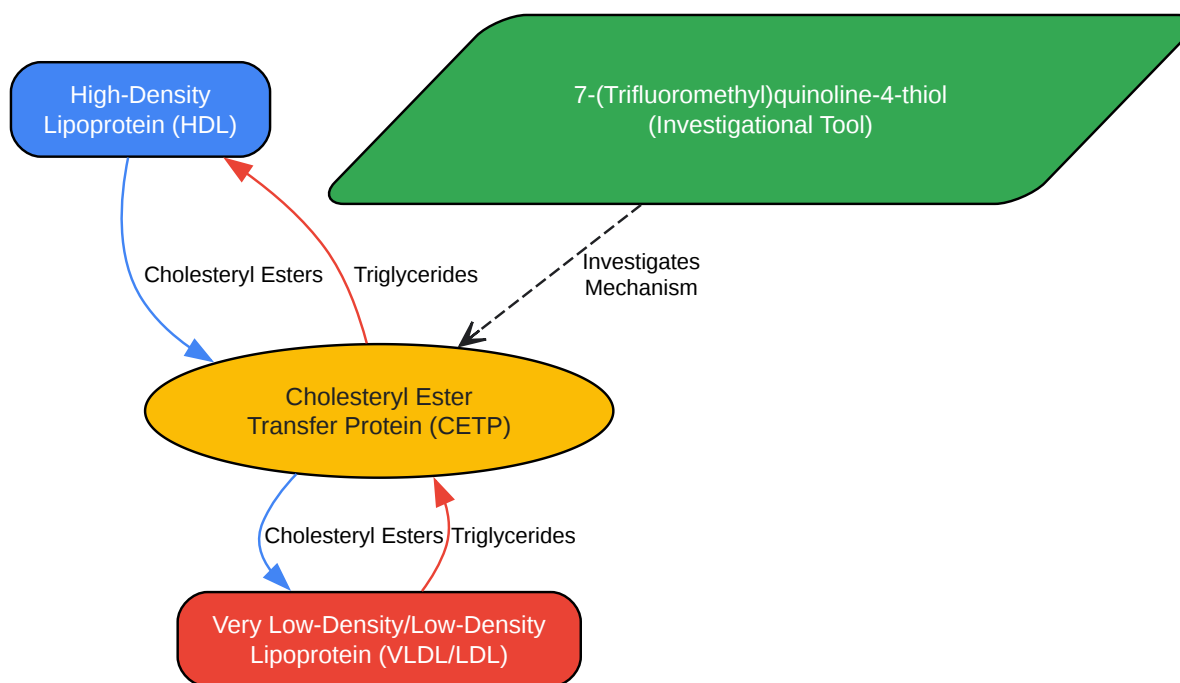
The following diagrams illustrate a typical experimental workflow and the biological context of **7-(Trifluoromethyl)quinoline-4-thiol**.



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Experimental Workflow for Shake-Flask Solubility Assay.

7-(Trifluoromethyl)quinoline-4-thiol has been utilized in studies investigating the mechanism of the Cholesteryl Ester Transfer Protein (CETP).[1] CETP facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins, playing a key role in lipid metabolism.[6][7][8]



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Role of 7-(Trifluoromethyl)quinoline-4-thiol in CETP Investigation.

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